

An In-depth Technical Guide to the Mechanism of Action of NSC 228155

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Compound of Interest

Compound Name: NSC 228155

Cat. No.: B1680205

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Abstract

NSC 228155 is a small molecule with a dual mechanism of action, functioning as both an activator of the Epidermal Growth Factor Receptor (EGFR) and a potent inhibitor of the KIX-KID protein-protein interaction. This guide provides a comprehensive overview of its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

NSC 228155 has emerged as a significant pharmacological tool for studying cellular signaling pathways. Its ability to concurrently modulate two distinct and critical signaling nodes—receptor tyrosine kinase activation and transcriptional coactivator-transcription factor interaction—makes it a compound of interest for researchers in oncology and cell biology. This document will dissect the intricate details of its action, offering a technical resource for laboratory investigation and drug development endeavors.

Core Mechanisms of Action

NSC 228155 exhibits a bimodal activity profile, influencing both cell surface signaling and nuclear transcription.

Epidermal Growth Factor Receptor (EGFR) Activation

NSC 228155 functions as a non-peptide activator of EGFR. It directly binds to the extracellular dimerization domain II of the soluble EGFR (sEGFR), promoting the formation of stable receptor dimers. This dimerization is a critical step in EGFR activation, leading to the allosteric activation of the intracellular tyrosine kinase domain and subsequent autophosphorylation of key tyrosine residues. This action mimics the initial steps of ligand-induced EGFR signaling.

The activation of EGFR by **NSC 228155** is not limited to EGFR itself but also leads to the transactivation of other receptor tyrosine kinases (RTKs), including ErbB2, ErbB3, the Insulin Receptor (Insulin R), and the Insulin-like Growth Factor 1 Receptor (IGF-1R)[1]. This broad-spectrum RTK activation suggests a complex interplay and potential for widespread downstream signaling events.

Inhibition of KIX-KID Interaction

Independent of its effects on EGFR, **NSC 228155** is a potent inhibitor of the protein-protein interaction between the KID-interacting (KIX) domain of the transcriptional coactivator CREB-binding protein (CBP) and the kinase-inducible domain (KID) of the cAMP response element-binding protein (CREB). The KIX-KID interaction is a crucial step in CREB-mediated gene transcription, a pathway implicated in cell proliferation, survival, and differentiation. By disrupting this interaction, **NSC 228155** can modulate the expression of CREB target genes.

Quantitative Data

The following tables summarize the key quantitative parameters of **NSC 228155** activity.

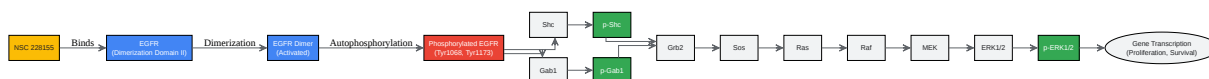
Target	Assay	Parameter	Value	Cell Line
EGFR	Tyrosine Phosphorylation (Tyr1068)	EC50	52 μM	MDA-MB-468
KIX-KID Interaction	Split-Luciferase Complementation	IC50	0.36 μM	In vitro
CREB-mediated Gene Transcription	Luciferase Reporter Assay	IC50	2.09 μM	HEK 293T
VP16-CREB-mediated Gene Transcription	Luciferase Reporter Assay	IC50	6.14 μM	HEK 293T

Signaling Pathways

NSC 228155 modulates two major signaling pathways, as depicted in the diagrams below.

EGFR Signaling Pathway Activation

NSC 228155-induced EGFR activation initiates a cascade of downstream signaling events, most notably the mitogen-activated protein kinase (MAPK) pathway.

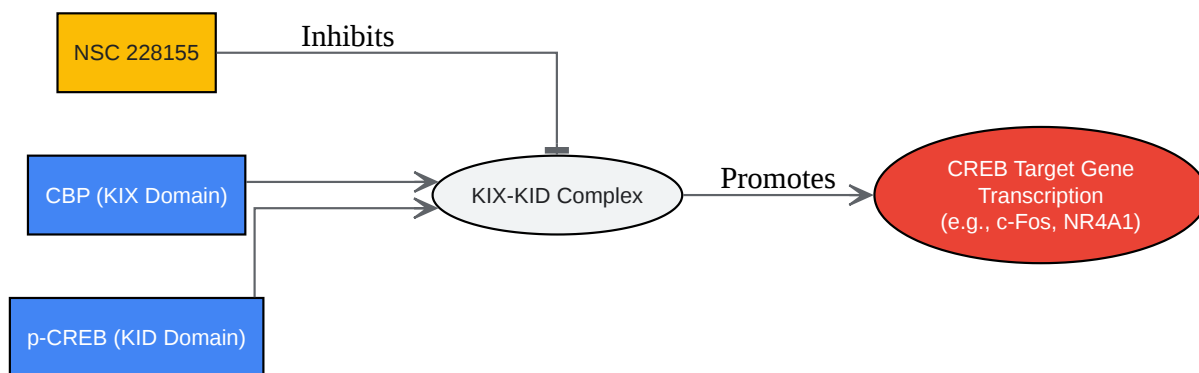


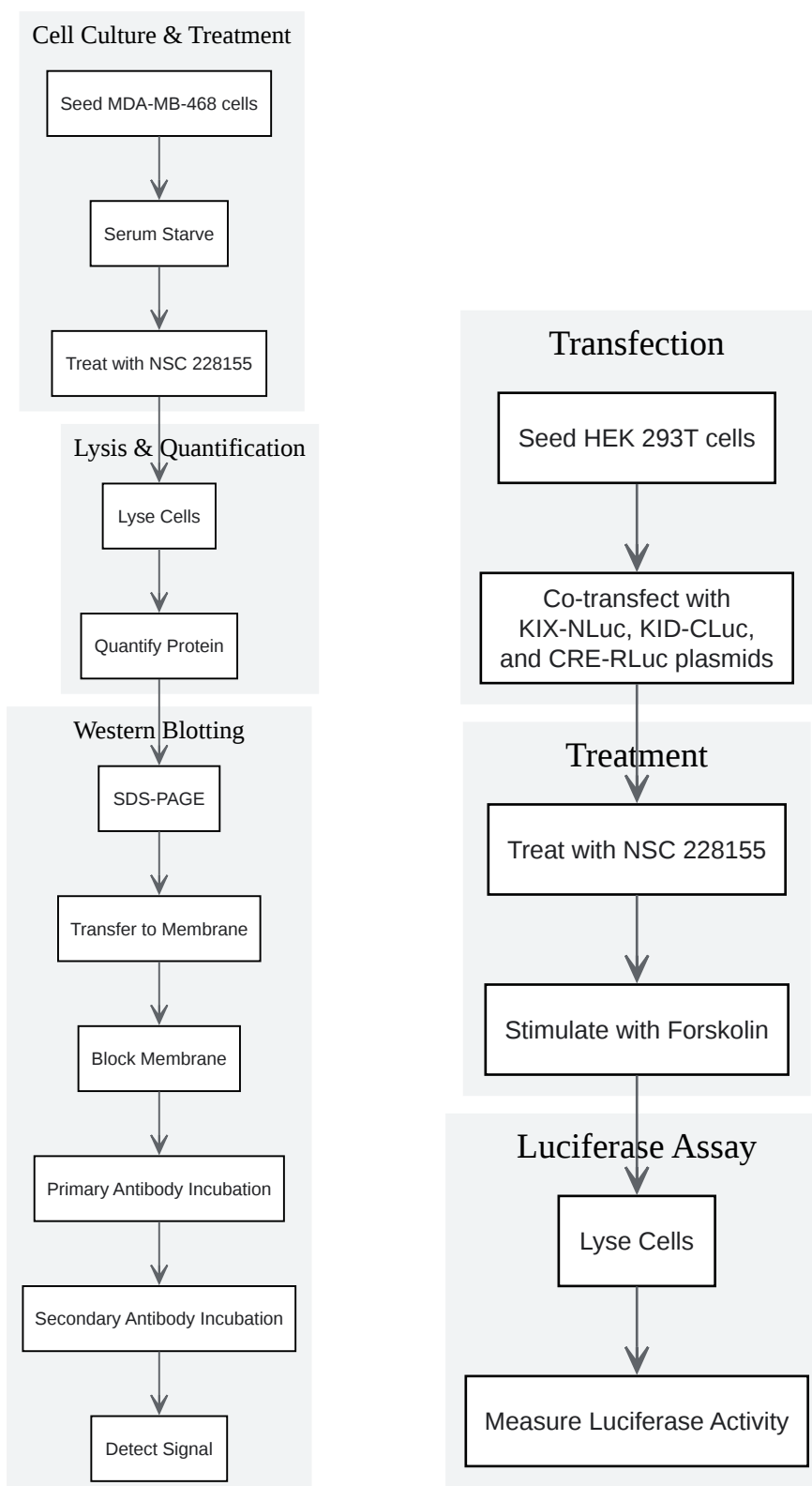
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NSC 228155-induced EGFR signaling cascade.

CREB Signaling Pathway Inhibition

By blocking the KIX-KID interaction, **NSC 228155** prevents the recruitment of the transcriptional coactivator CBP to CREB, thereby inhibiting the expression of CREB target genes.





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References

- 1. selleckchem.com [selleckchem.com]
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